molecular formula C16H13N5O2S B392658 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B392658
M. Wt: 339.4g/mol
InChI Key: HWBHAAQSTGYDIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with amino, cyano, and sulfanyl groups, as well as an acetamide moiety attached to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: Amino, cyano, and sulfanyl groups are introduced to the pyridine ring through substitution reactions.

    Attachment of the Acetamide Moiety: The acetamide group is attached to the pyridine ring via an amide bond formation reaction.

    Methoxyphenyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-fluorophenyl)acetamide
  • 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide

Uniqueness

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group, in particular, may influence its reactivity and interactions with biological targets, differentiating it from similar compounds.

Properties

Molecular Formula

C16H13N5O2S

Molecular Weight

339.4g/mol

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C16H13N5O2S/c1-23-13-4-2-3-12(6-13)20-14(22)9-24-16-11(8-18)5-10(7-17)15(19)21-16/h2-6H,9H2,1H3,(H2,19,21)(H,20,22)

InChI Key

HWBHAAQSTGYDIF-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N

Origin of Product

United States

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